4-Amino-6-methoxy-2-phenylquinoline hydrochloride
CAS No.: 132346-95-3
Cat. No.: VC0164632
Molecular Formula: C16H15ClN2O
Molecular Weight: 286.759
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132346-95-3 |
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Molecular Formula | C16H15ClN2O |
Molecular Weight | 286.759 |
IUPAC Name | 6-methoxy-2-phenylquinolin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C16H14N2O.ClH/c1-19-12-7-8-15-13(9-12)14(17)10-16(18-15)11-5-3-2-4-6-11;/h2-10H,1H3,(H2,17,18);1H |
Standard InChI Key | SEJMMGFIJVEEKK-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)N=C(C=C2N)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Characteristics
4-Amino-6-methoxy-2-phenylquinoline hydrochloride is a quinoline derivative with amino and methoxy functional groups at positions 4 and 6 respectively, and a phenyl group at position 2. The compound exists as a hydrochloride salt, enhancing its stability and solubility properties compared to its free base form.
Chemical Identifiers
Parameter | Value |
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CAS Number | 132346-95-3 |
IUPAC Name | 6-methoxy-2-phenylquinolin-4-amine;hydrochloride |
Molecular Formula | C₁₆H₁₅ClN₂O |
Molecular Weight | 286.759 g/mol |
Product Identifier | VC0164632 (Vulcan Chemicals) |
The compound contains three main structural components that define its chemical behavior: the quinoline heterocyclic core, the phenyl substituent at position 2, and the functional groups (amino and methoxy) at positions 4 and 6 respectively. This specific arrangement of functional groups contributes to its unique chemical properties and potential applications in pharmaceutical research.
Structural Features
The quinoline core of the compound consists of a benzene ring fused with a pyridine ring, creating a bicyclic aromatic system. This core structure provides stability while offering several positions for functional group attachment. The amino group at position 4 serves as a potential site for further derivatization, making this compound valuable as a synthetic intermediate. The methoxy group at position 6 influences the electronic properties of the aromatic system, potentially affecting its reactivity and binding characteristics.
Physical and Chemical Properties
The physical and chemical properties of 4-amino-6-methoxy-2-phenylquinoline hydrochloride determine its behavior in various chemical environments and its suitability for specific applications.
Physical State and Appearance
4-Amino-6-methoxy-2-phenylquinoline hydrochloride typically appears as a solid at room temperature, with specific appearance characteristics that may vary slightly depending on the manufacturing process and purity level. As a hydrochloride salt, it generally demonstrates enhanced stability compared to the free base form.
Solubility Profile
As a hydrochloride salt, the compound exhibits improved water solubility compared to its free base counterpart. This enhanced solubility profile is particularly advantageous for applications in biological systems and pharmaceutical formulations where aqueous solubility is often a critical parameter. The combination of the hydrophilic salt form with the lipophilic aromatic components creates a balanced solubility profile that can be advantageous in various applications.
Chemical Reactivity
The compound's reactivity is primarily determined by the functional groups present in its structure:
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The amino group at position 4 can participate in various reactions including:
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Nucleophilic substitution reactions
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Amide formation
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Diazonium salt formation
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Schiff base formation
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The methoxy group at position 6 contributes to the electronic properties of the aromatic system and can undergo dealkylation under specific conditions.
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The phenyl group at position 2 can be subjected to various substitution reactions, particularly electrophilic aromatic substitutions.
Synthesis and Manufacturing
The synthesis of 4-amino-6-methoxy-2-phenylquinoline hydrochloride typically involves multi-step organic reactions starting from simpler quinoline derivatives. Several synthetic routes have been established, each with particular advantages depending on the available starting materials and desired scale.
Manufacturing Considerations
Manufacturing this compound at scale requires careful consideration of reaction conditions, purification methods, and quality control. The process may include condensation reactions, substitution reactions, and salt formation steps. Industrial production typically optimizes these processes for efficiency, yield, and purity while minimizing the use of hazardous reagents and waste generation.
Temperature control is particularly important during certain synthetic steps, as noted in related quinoline derivative synthesis procedures where reactions are carefully maintained at specific temperature ranges (e.g., 50-60°C) to optimize yield and minimize side reactions .
Hazard Type | Classification | Hazard Statement |
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Physical Hazards | Not classified | - |
Health Hazards | Acute Toxicity, Oral - Category 4 | Harmful if swallowed |
Serious Eye Damage - Category 1 | Causes serious eye damage | |
Environmental Hazards | Not fully characterized | - |
Precautionary Measures
Based on its hazard classification and information from similar compounds, the following precautionary measures are recommended:
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Personal Protective Equipment (PPE):
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Protective gloves and clothing
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Eye protection (safety glasses with side shields or chemical goggles)
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Respiratory protection when handling dry powder
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Handling Procedures:
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Work in well-ventilated areas
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Avoid dust formation and inhalation
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Prevent contact with skin, eyes, and clothing
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Wash thoroughly after handling
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Applications and Research Significance
4-Amino-6-methoxy-2-phenylquinoline hydrochloride has several potential applications across different fields, particularly in pharmaceutical research and chemical synthesis.
Chemical Synthesis Applications
As an intermediate compound, 4-amino-6-methoxy-2-phenylquinoline hydrochloride serves as a valuable building block for the synthesis of more complex molecules. The amino group at position 4 provides a reactive site for further derivatization, enabling the creation of:
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Amide derivatives
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Schiff bases
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Hydrazone derivatives
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Various heterocyclic systems
These derivatives may find applications in pharmaceutical research, materials science, or as analytical reagents . For instance, related compounds have been used to create aryl-quinoline-4-carbonyl hydrazone derivatives that might have biological significance .
Comparative Analysis with Related Compounds
Comparing 4-amino-6-methoxy-2-phenylquinoline hydrochloride with structurally similar compounds provides insights into structure-activity relationships and potential applications.
Structural Analogs
Several structurally related compounds offer points of comparison:
Table 3: Comparison with Structural Analogs
Structure-Activity Relationships
Research on related compounds suggests that modifications to the quinoline structure can significantly impact biological activity. For instance:
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The presence of methyl or methoxy substituents on the phenyl ring has been shown to reduce HDAC inhibitory potency in related compounds .
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The position and nature of substituents on the quinoline core can dramatically affect binding affinity to biological targets.
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The amino group at position 4 provides opportunities for creating derivatives with potentially enhanced biological activities through conjugation with other functional groups .
Current Research and Future Directions
Research involving 4-amino-6-methoxy-2-phenylquinoline hydrochloride and related compounds continues to evolve, with several promising directions.
Recent Research Developments
Recent studies on quinoline derivatives suggest several areas where compounds like 4-amino-6-methoxy-2-phenylquinoline hydrochloride might find application:
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Development of selective HDAC inhibitors: Related 2-phenylquinoline-4-carboxylic acid derivatives have shown HDAC3 selectivity, suggesting potential applications in targeted cancer therapies .
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Creation of hydrazone derivatives: Aryl-quinoline-4-carbonyl hydrazone compounds have been synthesized and studied for various applications, indicating potential derivatization pathways for amino-substituted quinolines .
Future Research Directions
Several promising research directions could involve 4-amino-6-methoxy-2-phenylquinoline hydrochloride:
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Development of novel synthetic methodologies for the efficient preparation of quinoline derivatives
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Exploration of biological activities through systematic structure-activity relationship studies
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Application in materials science, particularly in compounds requiring specific electronic or optical properties
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Investigation of alternative synthetic routes to improve efficiency and sustainability
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